molecular formula C12H18N4 B1471620 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine CAS No. 1412953-16-2

2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine

Cat. No.: B1471620
CAS No.: 1412953-16-2
M. Wt: 218.3 g/mol
InChI Key: YPUYIHRMQNVVNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H18N4 and its molecular weight is 218.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. For example, it has been reported to inhibit PKB kinase activity, which is involved in regulating cell growth and survival . The interaction between this compound and kinases is primarily through binding to the active site of the enzyme, thereby preventing substrate phosphorylation and subsequent signal transduction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the proliferation and survival of cancer cells by inhibiting key signaling pathways such as the PI3K/AKT pathway . Additionally, this compound can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream substrates . This inhibition disrupts the signaling cascades that are essential for cell growth and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound can lead to sustained inhibition of kinase activity and prolonged changes in gene expression, which may result in altered cellular functions such as reduced proliferation and increased apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit kinase activity and modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects, and exceeding this threshold can lead to detrimental outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, which may vary between individuals and experimental conditions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound can affect its activity and function, with higher concentrations observed in tissues with high metabolic activity, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors and modulate gene expression, or to the cytoplasm to inhibit kinase activity. The subcellular distribution of this compound can influence its efficacy and specificity in biochemical reactions.

Properties

IUPAC Name

2-cyclopropyl-6-piperidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c13-10-8-11(16-6-2-1-3-7-16)15-12(14-10)9-4-5-9/h8-9H,1-7H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUYIHRMQNVVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)N)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.